molecular formula C18H28BrNO B14234018 N-(4-bromophenyl)dodecanamide CAS No. 524725-91-5

N-(4-bromophenyl)dodecanamide

Cat. No.: B14234018
CAS No.: 524725-91-5
M. Wt: 354.3 g/mol
InChI Key: AVXVOGAGUBHGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)dodecanamide is a chemical compound with the molecular formula C18H28BrNO and a molecular weight of 354.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)dodecanamide typically involves the reaction of 4-bromoaniline with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+dodecanoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+dodecanoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)dodecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)dodecanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)dodecanamide
  • N-(4-fluorophenyl)dodecanamide
  • N-(4-methylphenyl)dodecanamide

Uniqueness

N-(4-bromophenyl)dodecanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

524725-91-5

Molecular Formula

C18H28BrNO

Molecular Weight

354.3 g/mol

IUPAC Name

N-(4-bromophenyl)dodecanamide

InChI

InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3,(H,20,21)

InChI Key

AVXVOGAGUBHGTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.